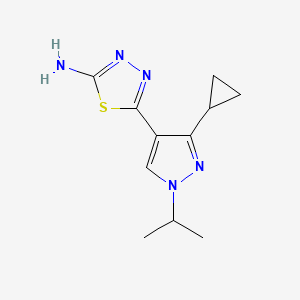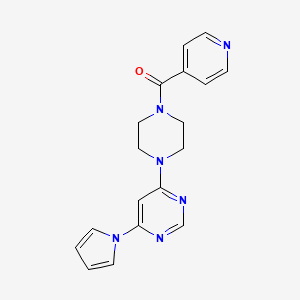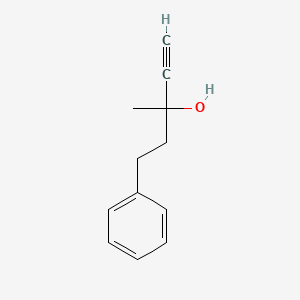
3-Methyl-5-phenylpent-1-yn-3-ol
Übersicht
Beschreibung
“3-Methyl-5-phenylpent-1-yn-3-ol” is a chemical compound with the molecular formula C12H14O . Its molecular weight is 174.2390 .
Synthesis Analysis
This compound can be used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide . It also acts as an initiator during the synthesis of propargyl-terminated polylactide by bulk ring-opening polymerization .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3H2,1-2H3 . The 3D structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
This compound can react with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle . It can also be used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide .
Physical And Chemical Properties Analysis
This compound is a clear slightly yellow liquid or low melting solid . Its refractive index is 1.431 (lit.) and it has a boiling point of 121-122 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Chemical Properties
“3-Methyl-5-phenylpent-1-yn-3-ol” is a chemical compound with the formula C12H14O and a molecular weight of 174.2390 . It’s a complex organic compound that can be used in various scientific applications .
Synthesis of α-Methylene Cyclic Carbonates
One of the applications of “3-Methyl-5-phenylpent-1-yn-3-ol” is in the synthesis of α-methylene cyclic carbonates. It reacts with carbon dioxide to produce these cyclic carbonates . These carbonates are important in the field of organic chemistry due to their potential uses in various chemical reactions .
Synthesis of 2,6,9-Trisubstituted Purine Based CDK Inhibitors
Another application of “3-Methyl-5-phenylpent-1-yn-3-ol” is in the synthesis of 2,6,9-trisubstituted purine based CDK inhibitors . CDK inhibitors are a class of drugs that have been used to treat various types of cancers .
Synthesis of Indole Derivatives
“3-Methyl-5-phenylpent-1-yn-3-ol” can also be used in the synthesis of indole derivatives . Indole derivatives are biologically active compounds that have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .
Research and Development
“3-Methyl-5-phenylpent-1-yn-3-ol” is also used in research and development in the field of chemistry . It’s used in the synthesis of new compounds and in the testing of new reactions .
Pharmaceutical Applications
Due to its role in the synthesis of biologically active compounds, “3-Methyl-5-phenylpent-1-yn-3-ol” has potential applications in the pharmaceutical industry . It can be used in the development of new drugs for the treatment of various diseases .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-5-phenylpent-1-yn-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h1,4-8,13H,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPHXLHWIRDVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-phenylpent-1-yn-3-ol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

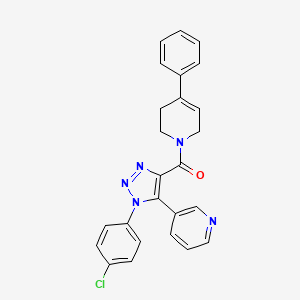


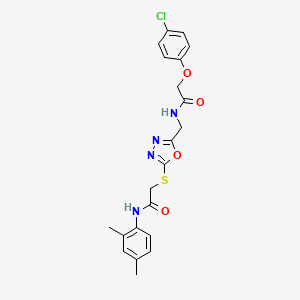
![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)
![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)

![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)
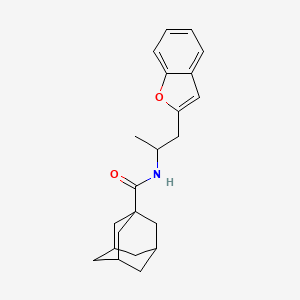
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)
